3-[(2-fluorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Description
3-[(2-Fluorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a sulfanyl group attached to a 2-fluorobenzyl moiety and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3S/c22-19-14-8-7-11-17(19)15-26-21-24-23-20(16-9-3-1-4-10-16)25(21)18-12-5-2-6-13-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSPJZIAIZAONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-fluorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative. The final step involves the cyclization of this intermediate with benzaldehyde under acidic conditions to yield the desired triazole compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[(2-Fluorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position .
Scientific Research Applications
3-[(2-Fluorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases. Its triazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-fluorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The sulfanyl group can also interact with thiol-containing proteins, potentially inhibiting their function. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
3-[(2-Fluorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-triazole: This compound has a similar structure but with the fluorine atom in a different position on the benzyl group. This positional change can affect its reactivity and biological activity.
3-[(2-Fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole:
3-[(2-Fluorobenzyl)sulfanyl]-4,5-diphenyl-1,2,4-oxadiazole: This compound has an oxadiazole ring instead of a triazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
